![molecular formula C18H13N B13744398 9-methylbenzo[c]acridine CAS No. 33942-93-7](/img/structure/B13744398.png)
9-methylbenzo[c]acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methylbenzo[c]acridine is a polycyclic aromatic hydrocarbon that belongs to the acridine family Acridines are known for their broad range of biological activities and industrial applications The structure of this compound consists of a fused ring system with a methyl group attached to the ninth position of the benzo[c]acridine core
Vorbereitungsmethoden
The synthesis of 9-methylbenzo[c]acridine can be achieved through several routes. One common method involves the oxidation of 7-methylbenzo[c]acridine using selenium dioxide (SeO₂). The reaction typically proceeds under reflux conditions in an appropriate solvent, such as toluene . Another approach involves the condensation of aldehydes with hydroxylamine to form oximes, followed by chlorination with chlorine gas (Cl₂) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.
Analyse Chemischer Reaktionen
9-Methylbenzo[c]acridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C), to yield reduced derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in the formation of dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The biological activity of 9-methylbenzo[c]acridine is primarily attributed to its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription . The compound can also inhibit enzymes like topoisomerase, which are essential for DNA unwinding and replication . These interactions lead to cytotoxic effects, making this compound a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
9-Methylbenzo[c]acridine can be compared with other acridine derivatives, such as:
Acridine Orange: A well-known fluorescent dye used in cell biology for staining nucleic acids.
Amsacrine: An anticancer drug that intercalates into DNA and inhibits topoisomerase II.
The uniqueness of this compound lies in its specific structural modifications, such as the methyl group at the ninth position, which can influence its biological activity and chemical reactivity .
Eigenschaften
CAS-Nummer |
33942-93-7 |
|---|---|
Molekularformel |
C18H13N |
Molekulargewicht |
243.3 g/mol |
IUPAC-Name |
9-methylbenzo[c]acridine |
InChI |
InChI=1S/C18H13N/c1-12-6-9-17-15(10-12)11-14-8-7-13-4-2-3-5-16(13)18(14)19-17/h2-11H,1H3 |
InChI-Schlüssel |
AQGXIFMUJLIPBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C3C(=C2)C=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


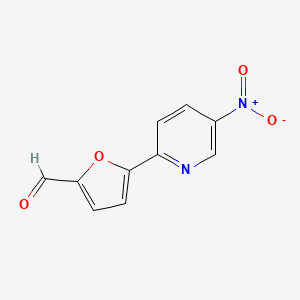

![[2-(4-Methoxyphenyl)-2-oxoethyl] pyrrolidine-1-carbodithioate](/img/structure/B13744327.png)
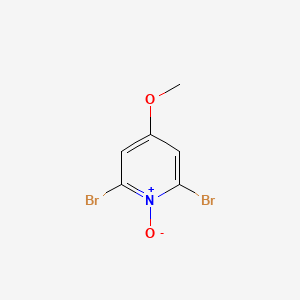
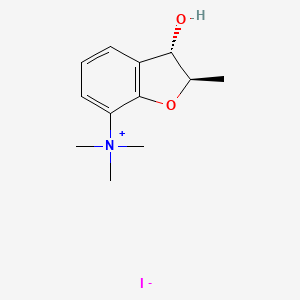
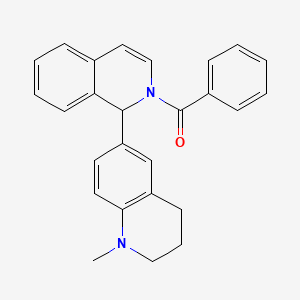
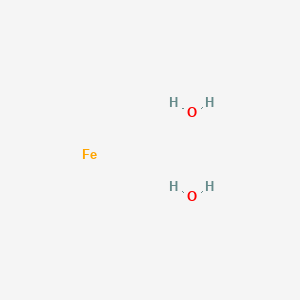



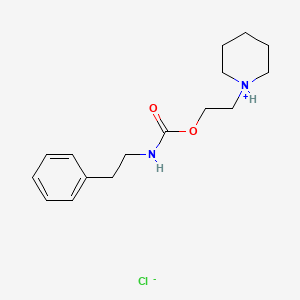


![4'-(1H-Imidazol-1-yl)[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13744401.png)
